molecular formula C13H11N5O2 B4931618 N-(2-furylmethyl)-3-(1H-tetrazol-1-yl)benzamide

N-(2-furylmethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B4931618
M. Wt: 269.26 g/mol
InChI Key: WQKZJHYGETUJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-3-(1H-tetrazol-1-yl)benzamide and related compounds involves complex chemical reactions aiming to achieve selective and potent inhibitors or agents with specific properties. For instance, substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent and selective inhibitors, indicating the intricate nature of synthesizing such compounds and the importance of the molecular structure in their efficacy (Borzilleri et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of N-(2-furylmethyl)-3-(1H-tetrazol-1-yl)benzamide derivatives reveals varied conformations and supramolecular aggregations based on different substituents on the benzamide ring. For example, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides exhibit different molecular conformations and modes of supramolecular aggregation despite their similar molecular structures (Sagar et al., 2018).

Chemical Reactions and Properties

N-(2-furylmethyl)-3-(1H-tetrazol-1-yl)benzamide and its derivatives undergo various chemical reactions, leading to diverse chemical properties. Catalyst-free synthesis of related benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement highlights the reactivity and potential for generating novel compounds with significant properties (Liu et al., 2014).

Physical Properties Analysis

Analyzing the physical properties of these compounds includes understanding their crystalline structure, which can be influenced by the presence of different substituents. The crystal structure and Hirshfeld surface analysis of related benzamide derivatives show how molecular interactions and packing can be affected by minor changes in the molecular framework, thereby influencing the physical properties of these compounds (Artheswari et al., 2019).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethyl)-3-(1H-tetrazol-1-yl)benzamide derivatives are characterized by their interactions and reactivity with various agents. Studies on the synthesis, in vitro antimicrobial, antiproliferative, and QSAR of related benzamides contribute to our understanding of their chemical behavior and potential applications in medicinal chemistry (Kumar et al., 2012).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-13(14-8-12-5-2-6-20-12)10-3-1-4-11(7-10)18-9-15-16-17-18/h1-7,9H,8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKZJHYGETUJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.